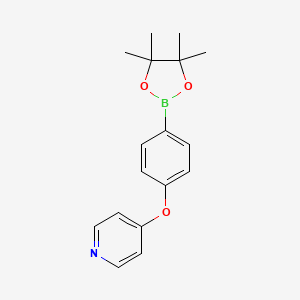
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is an organic compound that features a boronic ester group attached to a pyridine ring via a phenoxy linker. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced by reacting 4-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Coupling with Pyridine: The resulting boronic ester is then coupled with 4-bromopyridine using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction allows the formation of carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester or phenol groups.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from the oxidation of the boronic ester group.
科学研究应用
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine largely depends on the specific application and reaction it is involved in. In Suzuki-Miyaura coupling reactions, the boronic ester group acts as a nucleophile, reacting with an electrophilic aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The pyridine ring can also participate in coordination chemistry, potentially interacting with metal ions or other electrophiles.
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but with an aniline linker instead of a phenoxy-pyridine structure.
Phenylboronic Acid Pinacol Ester: Similar boronic ester group but with a phenyl ring instead of a phenoxy-pyridine structure.
2-Methoxypyridine-5-boronic Acid Pinacol Ester: Similar boronic ester group but with a methoxypyridine structure.
Uniqueness
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine is unique due to its combination of a boronic ester group with a phenoxy-pyridine structure. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis.
属性
分子式 |
C17H20BNO3 |
|---|---|
分子量 |
297.2 g/mol |
IUPAC 名称 |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-5-7-14(8-6-13)20-15-9-11-19-12-10-15/h5-12H,1-4H3 |
InChI 键 |
XCDIPDZWOZAOFY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


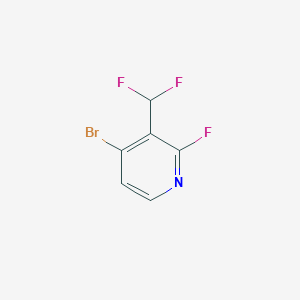
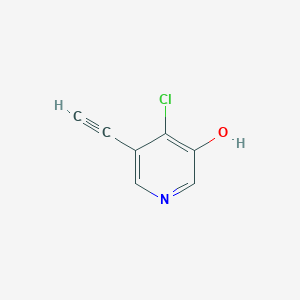
![5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
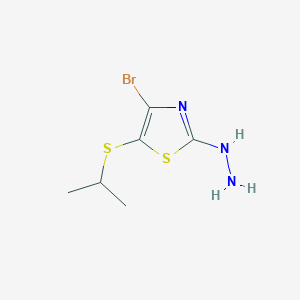
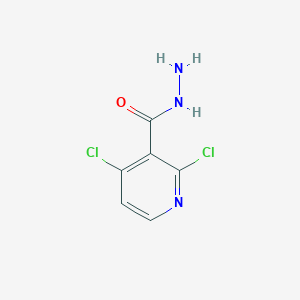

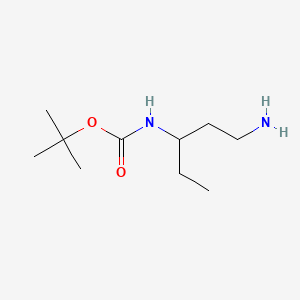

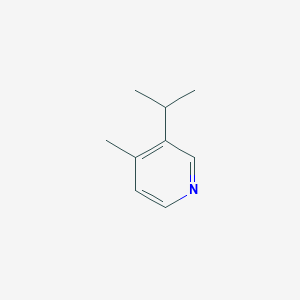
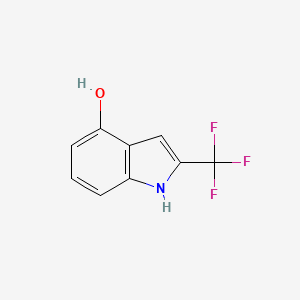
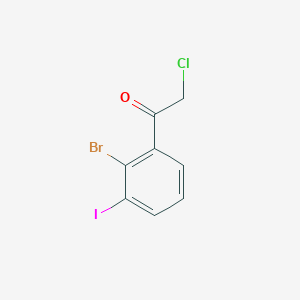
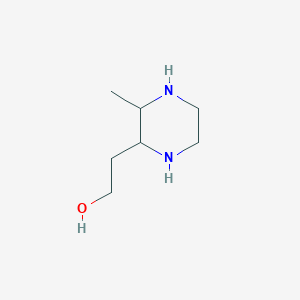
![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)

